molecular formula C15H14O4S B6409090 2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261935-45-8

2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409090
CAS No.: 1261935-45-8
M. Wt: 290.3 g/mol
InChI Key: PYRAXRNPTWWXLP-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O4S It is a derivative of benzoic acid, characterized by the presence of a methyl group and a methylsulfonylphenyl group attached to the benzene ring

Properties

IUPAC Name

2-methyl-3-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-10-13(7-4-8-14(10)15(16)17)11-5-3-6-12(9-11)20(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRAXRNPTWWXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691610
Record name 3'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-45-8
Record name 3'-(Methanesulfonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid typically involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylsulfonylphenylboronic acid.

    Coupling Reaction: The 3-methylsulfonylphenylboronic acid is then subjected to a Suzuki coupling reaction with 2-bromo-3-methylbenzoic acid in the presence of a palladium catalyst.

    Oxidation: The resulting product undergoes oxidation to introduce the carboxylic acid group, forming this compound.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-3-(3-methylsulfonylphenyl)benzoic acid include:

    2-Methyl-3-(4-methylsulfonylphenyl)benzoic acid: Differing by the position of the methylsulfonyl group.

    2-Methyl-3-(3-methylphenyl)benzoic acid: Lacking the sulfonyl group.

    3-Methyl-2-(3-methylsulfonylphenyl)benzoic acid: Differing by the position of the methyl group on the benzoic acid ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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